1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole
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Overview
Description
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring structure with three methyl groups attached at the 1, 2, and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole can be synthesized through the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under basic conditions, often using a base like potassium carbonate to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Benzimidazole derivatives with various functional groups.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with various molecular targets. The compound can act as a nucleating agent, facilitating the formation of radical anions in certain reactions. This property is particularly useful in organic semiconductor applications, where it enhances the conductivity of doped films .
Comparison with Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 1,2,3-Trimethyl-2,3-dihydro-1H-indole
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-dimethylbenzenamine
Comparison: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific methylation pattern, which imparts distinct chemical properties compared to other benzimidazole derivatives. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
3652-99-1 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,2,3-trimethyl-2H-benzimidazole |
InChI |
InChI=1S/C10H14N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-8H,1-3H3 |
InChI Key |
RVBVMCLABNKDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C2=CC=CC=C2N1C)C |
Origin of Product |
United States |
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